

(-)-Sweroside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: (-)-Sweroside

Cat. No.: B190387

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Introduction

(-)-Sweroside is a secoiridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, particularly in species of the Gentianaceae, Rubiaceae, and Cornaceae families. It is recognized for its significant and diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **(-)-Sweroside**, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its isolation and for the characterization of its biological activities are also provided to support further research and development.

Chemical Structure and Properties

(-)-Sweroside possesses a complex stereochemistry that is crucial for its biological activity. Its structure consists of a secoiridoid aglycone linked to a glucose molecule.

Table 1: Chemical and Physical Properties of **(-)-Sweroside**

Property	Value	Reference(s)
IUPAC Name	(4aS,5R,6S)-5-Ethenyl-6-(β -D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one	[1]
CAS Number	14215-82-6	[1]
Molecular Formula	C ₁₆ H ₂₂ O ₉	[2] [3]
Molecular Weight	358.34 g/mol	[2] [3]
Appearance	White to off-white crystalline solid	[4]
Melting Point	100-112 °C	[5] [6]
Solubility	Soluble in water, methanol, ethanol, DMSO, and DMF. Insoluble in petroleum ether.	[7] [8] [9]
SMILES	<chem>C=C[C@H]1[C@H]2C=C(O[C@H]3-INVALID-LINK--CO)O)O">C@@HO)OC(=O)C2C1</chem>	[1]

Table 2: ¹H and ¹³C NMR Spectral Data for **(-)-Sweroside** in Acetone-d₆

Position	¹³ C NMR (δ , ppm)	¹ H NMR (δ , ppm, J in Hz)
1	98.50	5.46 (d, J = 1.62, 1H)
3	151.53	7.46 (d, J = 2.58, 1H)
4	105.32	
5	28.84	3.10 (m, 1H)
6	24.52	1.74 (m, 1H), 1.61 (m, 1H)
7	67.92	4.34 (m, 1H), 4.26 (m, 1H)
8	132.63	5.53 (m, 1H)
9	42.45	2.65 (m, 1H)
10	119.86	5.29 (dd, J = 17.22, 1.88, 1H), 5.23 (dd, J = 10.12, 1.88, 1H)
11	165.02	
1'	98.52	4.68 (d, J = 7.65, 1H)
2'	73.61	3.10-3.34 (m)
3'	76.72	3.10-3.34 (m)
4'	70.49	3.10-3.34 (m)
5'	77.11	
6'	61.90	3.65 (m), 3.84 (m)

Data sourced from Sweroside
Ameliorated Memory Deficits in
Scopolamine-Induced
Zebrafish (Danio rerio) Model:
Involvement of Cholinergic
System and Brain Oxidative
Stress.[\[7\]](#)

Experimental Protocols

Isolation and Purification of (-)-Sweroside

The following protocol is a generalized procedure for the isolation and purification of **(-)-Sweroside** from a plant source, such as *Swertia* species, based on established methods.^[3] ^[10]^[11]

1. Extraction: a. Air-dry and coarsely powder the plant material (e.g., whole plant of *Swertia mussotii*). b. Macerate the powdered material in 75% ethanol at room temperature for 24-48 hours with occasional stirring. c. Filter the extract and repeat the extraction process on the residue two more times. d. Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing **(-)-Sweroside**. It is typically enriched in the ethyl acetate or n-butanol fraction.
3. Chromatographic Purification: a. Column Chromatography: i. Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent (e.g., chloroform). ii. Load the **(-)-Sweroside**-rich fraction onto the column. iii. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20). iv. Collect fractions and monitor by TLC. Pool the fractions containing pure **(-)-Sweroside**. b. High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Further Purification): i. Select a suitable two-phase solvent system, for example, dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v).^[10] ii. Equilibrate the crude extract or partially purified fraction in the selected solvent system. iii. Perform HSCCC separation according to the instrument's specifications. iv. Collect fractions and analyze for purity using HPLC.
4. Purity Analysis: a. Assess the purity of the isolated **(-)-Sweroside** using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water. b. Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

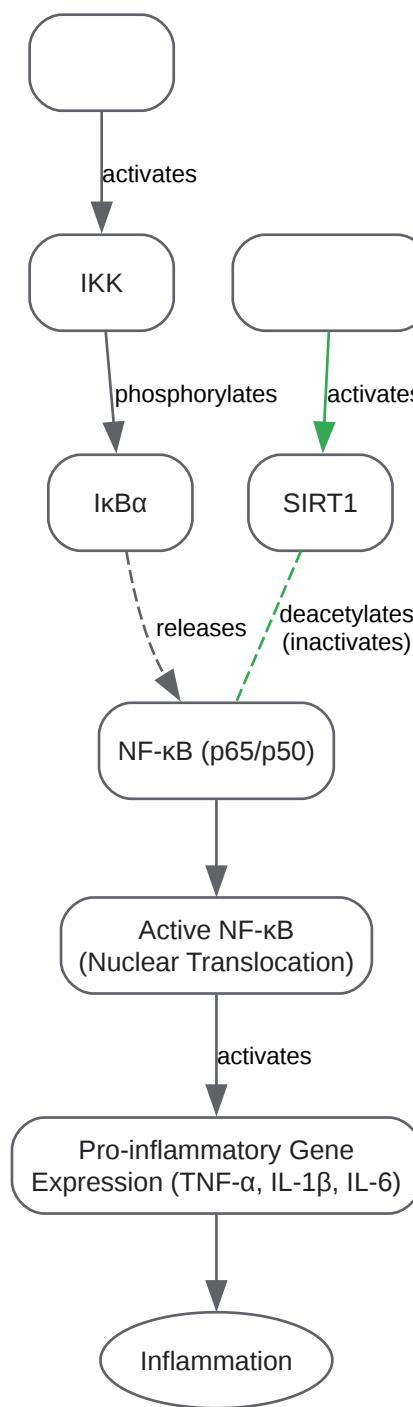
Biological Activities and Signaling Pathways

(-)-Sweroside exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

(-)-Sweroside demonstrates potent anti-inflammatory effects by targeting multiple pathways, primarily the NF-κB signaling pathway.

- Mechanism: **(-)-Sweroside** has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.^{[7][12]} This inhibition is partly mediated through the activation of Sirtuin 1 (SIRT1), which can deacetylate and thereby inactivate the p65 subunit of NF-κB.^{[4][12]}



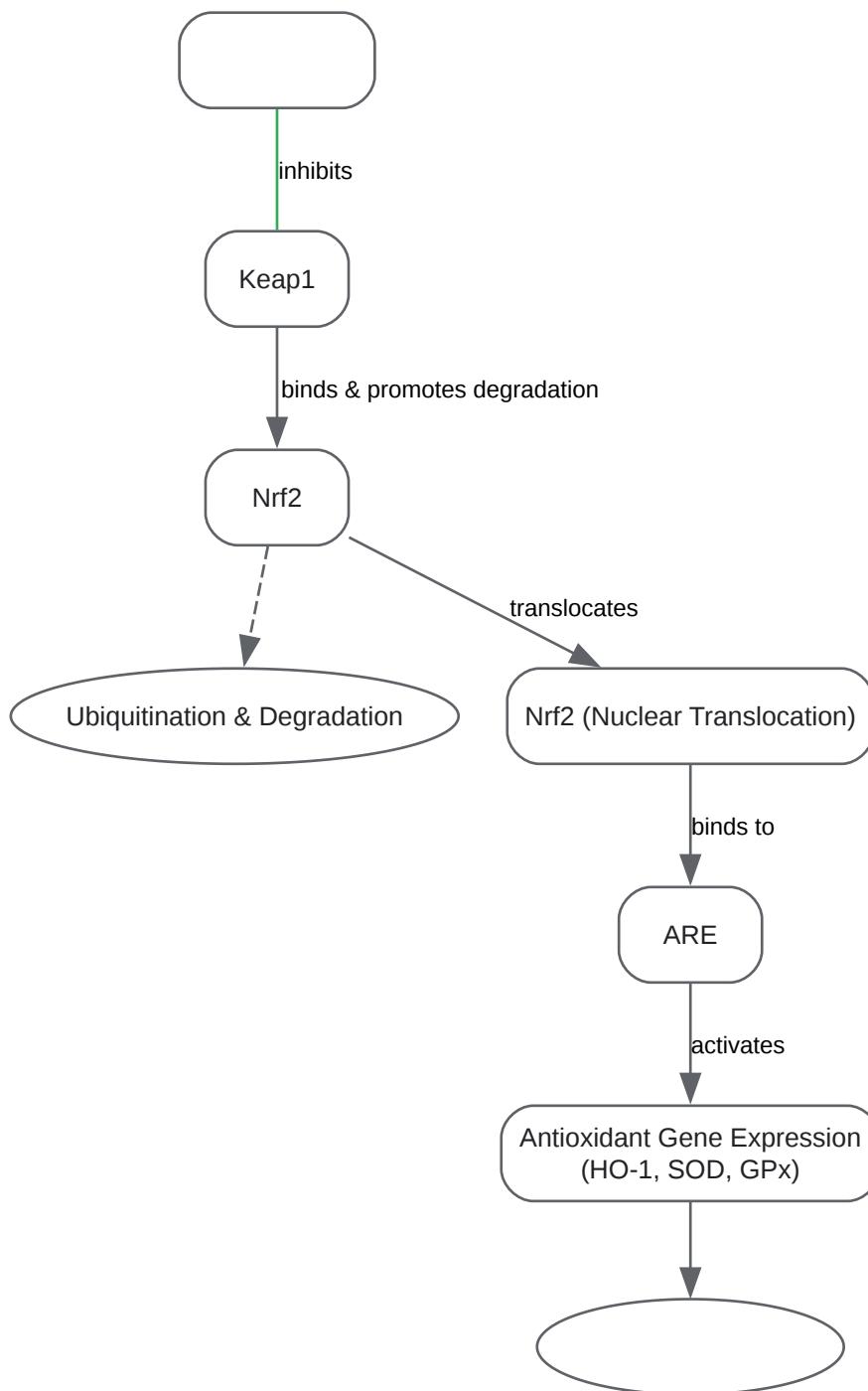
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Caption: **(-)-Sweroside's Anti-inflammatory Mechanism via NF-κB Pathway.**

Antioxidant Activity

The antioxidant properties of **(-)-Sweroside** are primarily attributed to its ability to activate the Keap1/Nrf2 signaling pathway.

- Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. **(-)-Sweroside** can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), SOD, and GPx.[\[9\]](#)[\[13\]](#)

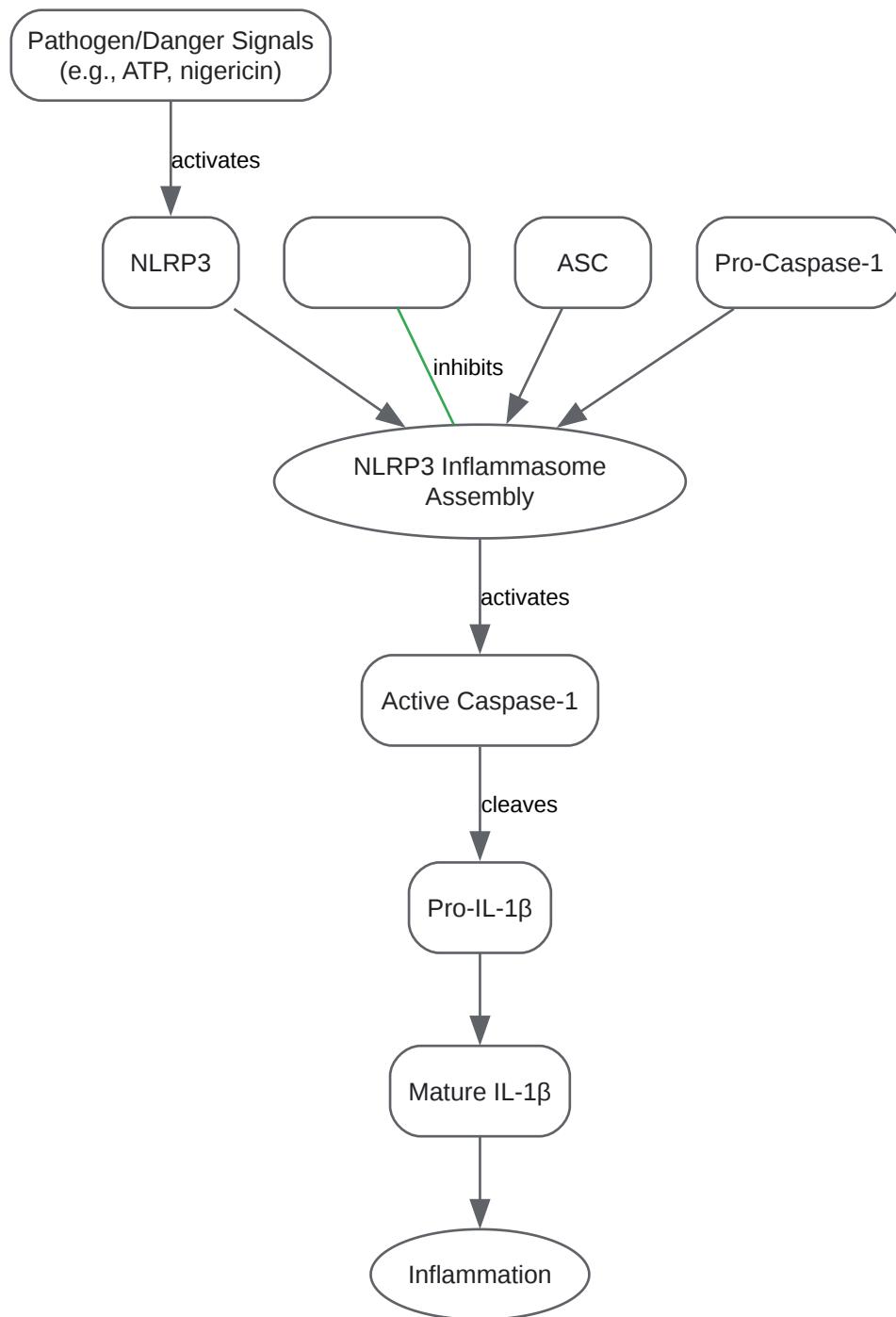
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Caption: **(-)-Sweroside's Antioxidant Mechanism via Keap1/Nrf2 Pathway.**

Regulation of NLRP3 Inflammasome

(-)-Sweroside has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

- Mechanism: The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1 β and IL-18 into their mature forms. **(-)-Sweroside** can inhibit NLRP3 inflammasome activation, thereby reducing the production of active caspase-1 and mature IL-1 β .^{[3][14]} This inhibitory effect is partly linked to its ability to reduce the generation of mitochondrial reactive oxygen species (ROS), a known trigger for NLRP3 activation.



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Caption: **(-)-Sweroside's Inhibition of the NLRP3 Inflammasome Pathway.**

Experimental Protocols for Biological Activity Assays

The following are generalized protocols for assessing the key biological activities of **(-)-Sweroside**.

1. Anti-inflammatory Activity Assay (in vitro):
 - a. Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - b. Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of **(-)-Sweroside** for 1-2 hours.
 - c. Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 μ g/mL) to the cell culture and incubate for 24 hours.
 - d. Measurement of Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
 - e. Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF- α , IL-1 β , and IL-6 in the culture supernatant using ELISA kits according to the manufacturer's instructions.
 - f. Western Blot Analysis: Analyze the protein expression levels of key signaling molecules (e.g., p-p65, I κ B α , SIRT1) in cell lysates.
2. Antioxidant Activity Assay (in vitro):
 - a. Cell Culture: Use a suitable cell line, such as H9c2 cardiomyocytes or HepG2 hepatocytes.
 - b. Induction of Oxidative Stress: Treat the cells with an oxidizing agent like hydrogen peroxide (H₂O₂) or induce hypoxia/reoxygenation injury.
 - c. Treatment: Co-treat or pre-treat the cells with different concentrations of **(-)-Sweroside**.
 - d. Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
 - e. Measurement of Antioxidant Enzyme Activity: Measure the activities of SOD and GPx in cell lysates using commercially available assay kits.
 - f. Western Blot Analysis: Determine the protein expression levels of Nrf2, Keap1, and HO-1.
3. NLRP3 Inflammasome Activation Assay (in vitro):
 - a. Cell Culture: Use bone marrow-derived macrophages (BMDMs) or THP-1 cells differentiated into macrophages.
 - b. Priming: Prime the cells with LPS (1 μ g/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1 β .
 - c. Treatment: Treat the cells with **(-)-Sweroside** for 1 hour.
 - d. Activation: Activate the NLRP3 inflammasome with ATP (5 mM) or nigericin (10 μ M) for 30-60 minutes.
 - e. Measurement of IL-1 β : Measure the concentration of mature IL-1 β in the culture supernatant by ELISA.
 - f. Western Blot Analysis: Detect cleaved caspase-1 (p20) in the supernatant and NLRP3, ASC, and pro-caspase-1 in the cell lysates.

Conclusion

(-)-Sweroside is a promising natural compound with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways

involved in inflammation and oxidative stress, such as NF- κ B, Keap1/Nrf2, and the NLRP3 inflammasome, makes it a compelling candidate for further investigation in the context of various inflammatory and chronic diseases. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate future research and accelerate the translation of **(-)-Sweroside**'s therapeutic potential into clinical applications.

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